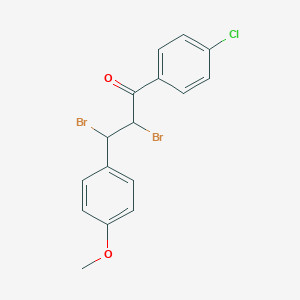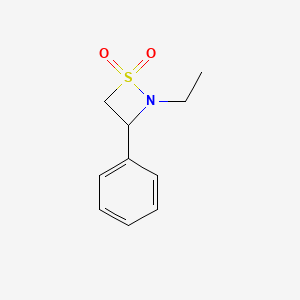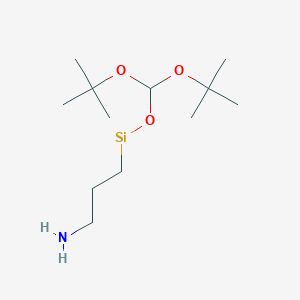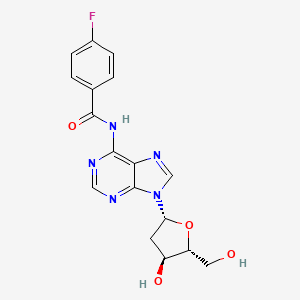![molecular formula C9H17N5OS B14365252 N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine CAS No. 93670-60-1](/img/structure/B14365252.png)
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyano group, and a methylguanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-3-oxobutyl sulfanyl ethylamine with cyanamide and methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or ethanol, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and continuous monitoring of reaction parameters such as temperature, pressure, and pH is crucial to maximize yield and purity. Post-reaction, the compound is typically purified using techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the cyano group to an amine.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation, apoptosis, and oxidative stress response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-ethylguanidine
- N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-propylguanidine
- N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-butylguanidine
Uniqueness
N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N’-cyano-N’'-methylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications.
Eigenschaften
CAS-Nummer |
93670-60-1 |
|---|---|
Molekularformel |
C9H17N5OS |
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
1-[2-(2-amino-3-oxobutyl)sulfanylethyl]-3-cyano-2-methylguanidine |
InChI |
InChI=1S/C9H17N5OS/c1-7(15)8(11)5-16-4-3-13-9(12-2)14-6-10/h8H,3-5,11H2,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
RPVXGNNSSHUTIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CSCCNC(=NC)NC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)


![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)
![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)



![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/structure/B14365231.png)

![N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine](/img/structure/B14365240.png)
![N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine](/img/structure/B14365242.png)

